molecular formula C10H12N4 B13339619 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13339619
M. Wt: 188.23 g/mol
InChI Key: ROSCKOAKNGOLRS-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.

    N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group, which can affect its reactivity and binding properties.

Uniqueness: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both the methyl and pyridin-2-ylmethyl groups, which enhance its chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11-9/h2-5,7-8,12H,6H2,1H3

InChI Key

ROSCKOAKNGOLRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=N2

Origin of Product

United States

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